2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
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Overview
Description
2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C18H20OS It is known for its unique structural features, which include a propiophenone backbone substituted with dimethyl and thiomethylphenyl groups
Scientific Research Applications
2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets through its functional groups. The thiomethyl group can participate in nucleophilic or electrophilic reactions, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone
- 4’-Methyl-3-(4-thiomethylphenyl)propiophenone
- 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone
Uniqueness
2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of both dimethyl and thiomethylphenyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYRIBNHTKHZLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644379 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-24-3 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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